molecular formula C10H7BrClNO B2844586 1-(5-bromo-1H-indol-2-yl)-2-chloroethan-1-one CAS No. 1799476-82-6

1-(5-bromo-1H-indol-2-yl)-2-chloroethan-1-one

Cat. No.: B2844586
CAS No.: 1799476-82-6
M. Wt: 272.53
InChI Key: LZQWLJYJLIAILR-UHFFFAOYSA-N
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Description

1-(5-bromo-1H-indol-2-yl)-2-chloroethan-1-one is a brominated indole derivative with a chloroethanone moiety. This compound is part of the larger family of indole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-bromo-1H-indol-2-yl)-2-chloroethan-1-one can be synthesized through several synthetic routes. One common method involves the bromination of 1H-indole-2-carboxaldehyde followed by a subsequent reaction with chloroacetyl chloride. The reaction conditions typically require the use of a strong base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF), under reflux conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(5-bromo-1H-indol-2-yl)-2-chloroethan-1-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions at the bromo and chloro positions can yield a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles such as sodium iodide (NaI) and aprotic solvents like dimethyl sulfoxide (DMSO) are often employed.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives depending on the specific conditions.

  • Reduction Products: Reduced analogs with different functional groups.

  • Substitution Products: A range of substituted indole derivatives.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: The compound and its derivatives are investigated for their therapeutic potential in treating various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(5-bromo-1H-indol-2-yl)-2-chloroethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The bromo and chloro groups play a crucial role in binding to receptors and enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

1-(5-bromo-1H-indol-2-yl)-2-chloroethan-1-one is compared with other similar indole derivatives, such as 1-(5-bromo-1H-indol-2-yl)-2-methoxyethan-1-one and 1-(5-bromo-1H-indol-2-yl)-2-ethoxyethan-1-one. These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

1-(5-bromo-1H-indol-2-yl)-2-chloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO/c11-7-1-2-8-6(3-7)4-9(13-8)10(14)5-12/h1-4,13H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQWLJYJLIAILR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(N2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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